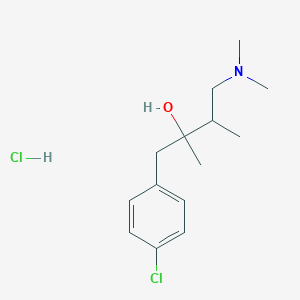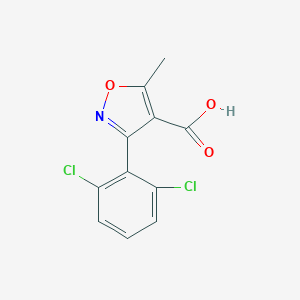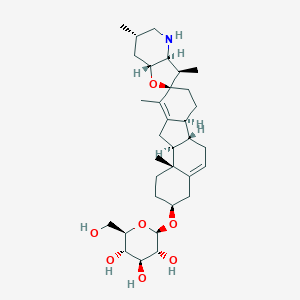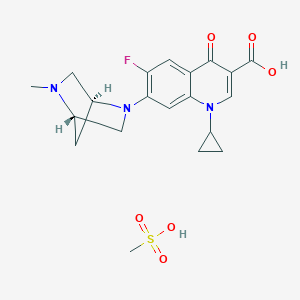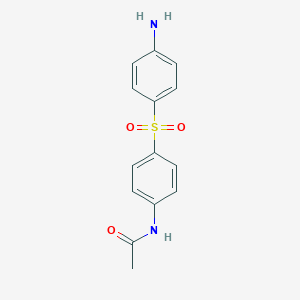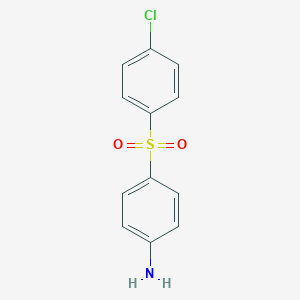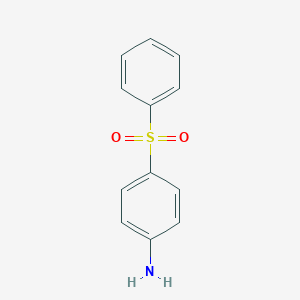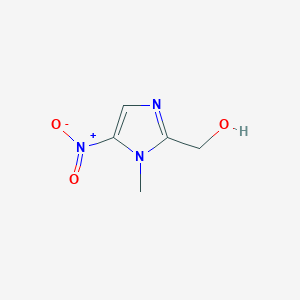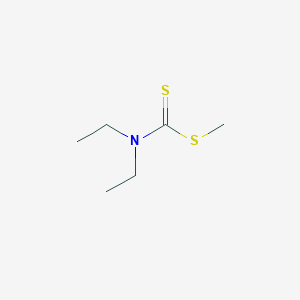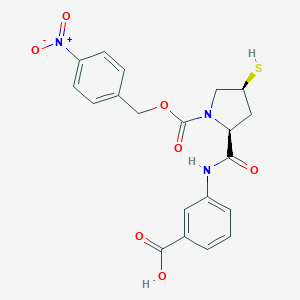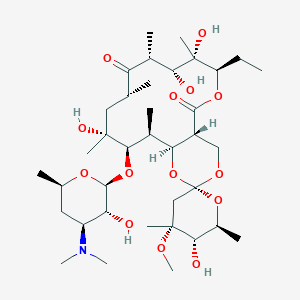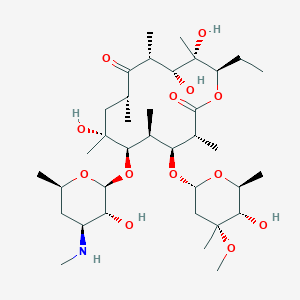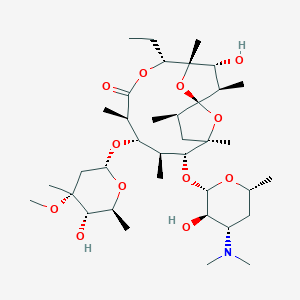
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
説明
科学的研究の応用
-
Antibacterial Activity
- Field : Microbiology and Pharmacology
- Application : Erythromycin and its derivatives, such as Azithromycin, are part of the macrolide class of antibiotics. They express their antibacterial activity primarily by reversible binding to the bacterial 50S ribosomal subunits and by blocking nascent proteins’ progression through their exit tunnel in bacterial protein biosynthesis .
- Method : These antibiotics are generally considered to be bacteriostatic, but they may also be bactericidal at higher doses .
- Results : The discovery of Azithromycin from the class of macrolides is presented as an example of a rational medicinal chemistry approach to drug design, applying classical structure-activity relationship that illustrates an impressive drug discovery success story .
-
Pharmacokinetics/Pharmacodynamics
- Field : Pharmacology
- Application : Macrolides, including Erythromycin, are used to treat both local and systemic infections, including infections of the skin, respiratory tract, gastrointestinal tract, and genital tract . They also exhibit anti-inflammatory and immunomodulatory properties .
- Method : Macrolides are divided into categories based on chemical structure. Erythromycin and Clarithromycin are 14-membered lactone rings. Azithromycin, a derivative of Erythromycin, is a part of the azalide subclass and contains a 15-membered ring .
- Results : Due to its structural differences, Azithromycin does not interact with CYP3A4, SLCO1B1 or SLCO1B3, and therefore has a longer half-life and fewer drug interactions than other macrolides .
-
Antibacterial Activity Against Specific Strains
- Field : Microbiology
- Application : Anhydroerythromycin A, a degradation product of Erythromycin, has been found to be active against specific bacterial strains such as S. aureus and B. cereus .
- Method : The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be 12.5 and 6.25 μg/ml, respectively .
- Results : This suggests that Anhydroerythromycin A could potentially be used in the treatment of infections caused by these bacteria .
-
Inhibition of Cytochrome P450
- Field : Pharmacology
- Application : Anhydroerythromycin A has been found to inhibit steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .
- Method : This inhibition was observed in in vitro studies using human liver microsomes .
- Results : This suggests that Anhydroerythromycin A could potentially interact with drugs metabolized by CYP3A, affecting their pharmacokinetics .
-
Immunomodulatory Effects
- Field : Immunology
- Application : Erythromycin and its derivatives have been found to have immunomodulatory effects. They can modulate the immune response, which can be beneficial in the treatment of certain inflammatory conditions .
- Method : These effects are thought to be independent of their antibacterial activity and are likely due to their ability to modulate the production of various cytokines .
- Results : Studies have shown that erythromycin can inhibit the production of pro-inflammatory cytokines such as interleukin-8 .
-
Inhibition of Steroid 6β-Hydroxylase Activity
- Field : Toxicology & Xenobiotic Metabolism
- Application : Anhydroerythromycin A, a degradation product of erythromycin, has been found to inhibit steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .
- Method : This inhibition was observed in in vitro studies using human liver microsomes .
- Results : This suggests that Anhydroerythromycin A could potentially interact with drugs metabolized by CYP3A, affecting their pharmacokinetics .
特性
IUPAC Name |
(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAVHPRGGAUFDN-JTQLBUQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016176 | |
| Record name | Anhydroerythromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- | |
CAS RN |
23893-13-2 | |
| Record name | Anhydroerythromycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroerythromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROERYTHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



